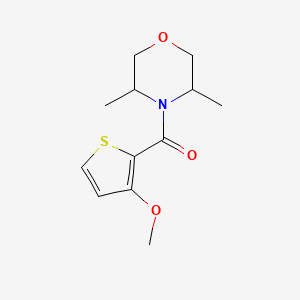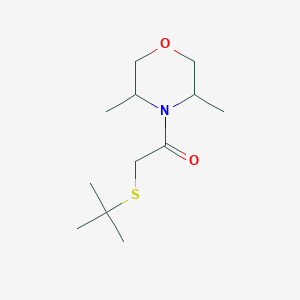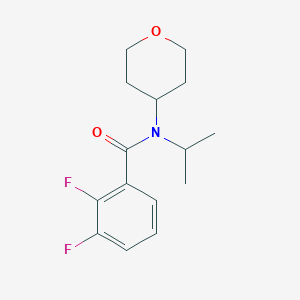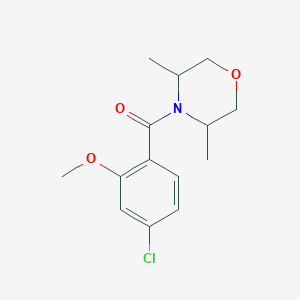
(4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone, also known as CDM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDM is a synthetic compound that has a unique chemical structure that makes it a promising candidate for various biological and medicinal applications.
作用機序
The mechanism of action of (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of pro-inflammatory cytokines and reduce the production of reactive oxygen species. It has also been shown to inhibit the growth of cancer cells and reduce fibrosis in various tissues.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation, oxidative stress, and fibrosis in various tissues. This compound has also been shown to improve cognitive function and protect against neurodegeneration. Additionally, this compound has been shown to have anti-tumor effects and may be useful in cancer treatment.
実験室実験の利点と制限
One of the advantages of using (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone in lab experiments is its unique chemical structure, which makes it a promising candidate for various biological and medicinal applications. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone research that could have significant implications for various scientific fields. One potential direction is the development of this compound-based drug delivery systems for targeted drug delivery. Another potential direction is the investigation of this compound's effects on various signaling pathways and enzymes in the body. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications in various scientific research fields. Its unique chemical structure and low toxicity make it a promising candidate for further investigation. While there is still much to learn about this compound's mechanism of action and potential applications, it is clear that this chemical compound has significant potential for various biomedical and pharmaceutical applications.
合成法
The synthesis of (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone involves the reaction of 4-chloro-2-methoxybenzaldehyde with 3,5-dimethylmorpholine in the presence of a reducing agent. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization. The yield of the synthesis process is typically around 70-80%.
科学的研究の応用
(4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-fibrotic properties. This compound has also been investigated for its neuroprotective effects and its ability to improve cognitive function. Additionally, this compound has been studied for its potential use as a drug delivery system due to its unique chemical structure.
特性
IUPAC Name |
(4-chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-9-7-19-8-10(2)16(9)14(17)12-5-4-11(15)6-13(12)18-3/h4-6,9-10H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMJMNQKWKNAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C(=O)C2=C(C=C(C=C2)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

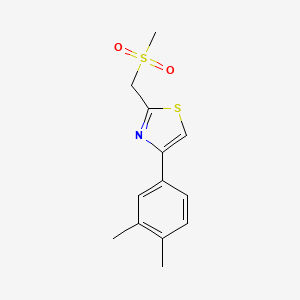

![N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593335.png)
![3-Butylsulfonyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B7593342.png)

![2-[(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7593347.png)

![1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole](/img/structure/B7593373.png)

![(3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B7593382.png)

